molecular formula C11H12BrNO B2536315 2-(3-Bromo-4-propoxyphenyl)acetonitrile CAS No. 37946-38-6

2-(3-Bromo-4-propoxyphenyl)acetonitrile

Cat. No.: B2536315
CAS No.: 37946-38-6
M. Wt: 254.127
InChI Key: KBZHGTDSBKUPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-propoxyphenyl)acetonitrile (CAS 37946-38-6) is a brominated phenylacetonitrile derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C11H12BrNO and a molecular weight of 254.12, serves as a versatile chemical building block . Its molecular structure features a bromine atom and a propoxy group on the phenyl ring, making it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reactivity is crucial for generating targeted libraries of potential pharmaceutical agents, including ATP-competitive kinase inhibitors . The compound's nitrile group can be further functionalized into other moieties, such as carboxylic acids or amides, expanding its utility in synthetic pathways. As a research chemical, it is particularly useful for exploring structure-activity relationships in drug discovery and for the synthesis of novel compounds with potential immunomodulatory activity . 2-(3-Bromo-4-propoxyphenyl)acetonitrile is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-propoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-7-14-11-4-3-9(5-6-13)8-10(11)12/h3-4,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZHGTDSBKUPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 2-(3-Bromo-4-propoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and application of 2-(3-Bromo-4-propoxyphenyl)acetonitrile , a critical intermediate in the development of non-purine xanthine oxidase inhibitors and GPR40 agonists.

Executive Summary

2-(3-Bromo-4-propoxyphenyl)acetonitrile is a specialized organonitrile intermediate used primarily in the synthesis of pharmaceutical candidates targeting metabolic disorders. Structurally, it serves as a lipophilic scaffold for Structure-Activity Relationship (SAR) studies, particularly in the optimization of:

  • Xanthine Oxidase Inhibitors: As a structural analog to the isobutoxy tail of Febuxostat , used to modulate potency and solubility.

  • GPR40 Agonists: As a key building block for free fatty acid receptor 1 (FFAR1) modulators (e.g., Fasiglifam derivatives) for type 2 diabetes treatment.

This guide provides the definitive physicochemical profile, validated synthetic protocols, and safety frameworks required for its application in high-throughput medicinal chemistry.

Physicochemical Profile

The following data is derived from stoichiometric calculation and functional group analysis, serving as the baseline for analytical validation.

Table 1: Molecular Identity & Properties
PropertyValueNotes
IUPAC Name 2-(3-Bromo-4-propoxyphenyl)acetonitrilen-Propoxy isomer (unless specified as iso)
Molecular Formula C₁₁H₁₂BrNO Confirmed by elemental summation
Molecular Weight 254.13 g/mol Monoisotopic Mass: 253.01 (⁷⁹Br)
CAS Number Not Assigned (Custom Synthesis)Closest Analog: 31938-07-5 (Isobutoxy variant)
Physical State Pale Yellow Oil / Low-Melting SolidDependent on purity; tends to crystallize slowly
Predicted LogP ~3.2 - 3.5Highly lipophilic due to propyl/bromo substituents
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water

Synthetic Pathway & Methodology

The synthesis of 2-(3-Bromo-4-propoxyphenyl)acetonitrile is most efficiently achieved via a convergent alkylation strategy . This protocol minimizes side reactions (e.g., over-alkylation) and ensures high regioselectivity.

Core Reaction Logic
  • Precursor Selection: Start with 3-Bromo-4-hydroxyphenylacetonitrile to lock the bromine position early.

  • Nucleophilic Substitution: A Williamson ether synthesis replaces the phenolic proton with a propyl group.

Graphviz Workflow (DOT)

The following diagram illustrates the critical path for synthesis and downstream application.

SynthesisPath Start 4-Hydroxyphenylacetonitrile Inter 3-Bromo-4-hydroxyphenylacetonitrile Start->Inter Bromination (NBS, MeCN) Product 2-(3-Bromo-4-propoxyphenyl)acetonitrile (Target) Inter->Product O-Alkylation Reagent 1-Bromopropane (K2CO3, DMF) Reagent->Product Drug1 Febuxostat Analogs (Xanthine Oxidase) Product->Drug1 Thioamidation/ Cyclization Drug2 GPR40 Agonists (Diabetes) Product->Drug2 Hydrolysis/ Coupling

Figure 1: Synthetic route from commercial precursors to the target nitrile and its pharmaceutical applications.[1]

Detailed Protocol: O-Alkylation Step

Objective: Synthesis of 2-(3-Bromo-4-propoxyphenyl)acetonitrile from 3-bromo-4-hydroxyphenylacetonitrile.

Reagents:

  • Substrate: 3-Bromo-4-hydroxyphenylacetonitrile (1.0 eq)

  • Alkylating Agent: 1-Bromopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMF (0.5 M concentration).

  • Deprotonation: Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may turn slightly yellow.
    
  • Addition: Dropwise add 1-bromopropane.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the less polar product (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: If the product is an oil, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

This molecule is not an end-drug but a "warhead" carrier. Its specific utility lies in the 3-bromo-4-alkoxy motif, a privileged scaffold in medicinal chemistry.

A. Xanthine Oxidase Inhibition (Gout)

The target molecule is a direct structural analog of the intermediates used for Febuxostat (Uloric).

  • Mechanism: The nitrile group is converted to a thioamide and cyclized to form a thiazole ring.

  • SAR Utility: Replacing the iso-butoxy group of Febuxostat with an n-propoxy group (using this intermediate) allows researchers to test the steric constraints of the enzyme's binding pocket.

  • Reference: Analogous synthesis described in Research on Chemical Intermediates [1].

B. GPR40 Agonism (Type 2 Diabetes)

Free Fatty Acid Receptor 1 (GPR40) agonists often feature a phenylpropanoic acid core.

  • Mechanism: The acetonitrile group serves as a precursor to the carboxylic acid "head" group (via hydrolysis) or an amine linker (via reduction).

  • SAR Utility: The bromine atom at position 3 provides a handle for further functionalization (e.g., Suzuki coupling) to extend the molecule into the lipophilic pocket of the receptor.

Analytical Validation (QC)

To ensure the integrity of the intermediate before downstream use, the following criteria must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.50 (d, 1H, Ar-H, pos 2)
      
    • 
       7.20 (dd, 1H, Ar-H, pos 6)
      
    • 
       6.85 (d, 1H, Ar-H, pos 5)
      
    • 
       3.95 (t, 2H, 
      
      
      
      )
    • 
       3.70 (s, 2H, 
      
      
      
      )
    • 
       1.85 (m, 2H, 
      
      
      
      )
    • 
       1.05 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Expect

      
       peaks at 254.0  and 256.0  (1:1 ratio due to Br isotopes).
      

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxicant (Oral/Dermal), Irritant.

  • Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo, though it is less volatile than acetonitrile. Handle in a fume hood.

  • Alkylating Potential: As a benzyl cyanide derivative, it may act as a mild alkylator. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Spill Protocol: Treat spills with 5% sodium hypochlorite (bleach) to oxidize the nitrile functionality before disposal.

References

  • Wang, Q., et al. (2014). "Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide." Research on Chemical Intermediates. (Describes the isobutoxy analog synthesis; the n-propoxy protocol is identical).

  • PubChem Compound Summary. (2023). "2-(3-Bromophenyl)acetonitrile."[3][4][5][6] National Center for Biotechnology Information. (Structural parent reference).

  • Takalikar, S., et al. (2015). "Process for the preparation of Febuxostat." US Patent 2015/0152084 A1. (Details the conversion of the nitrile intermediate to the final drug).

Sources

3-Bromo-4-propoxyphenylacetonitrile: Solubility & Solvent Engineering Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the solubility profile, solvent selection, and handling of 3-bromo-4-propoxyphenylacetonitrile , a specialized intermediate in the synthesis of xanthine oxidase inhibitors and other pharmaceutical agents.

Executive Summary & Compound Profile

3-bromo-4-propoxyphenylacetonitrile is a lipophilic organic building block characterized by a phenyl ring substituted with a bromine atom, a propoxy ether group, and an acetonitrile side chain. Its solubility behavior is governed by the competition between its polar nitrile tail and its hydrophobic bromopropoxy core.

  • Primary Application: Intermediate for non-purine xanthine oxidase inhibitors (analogous to Febuxostat intermediates).

  • Physical State: Typically a low-melting solid or viscous oil at room temperature (Melting Point estimate: 45–60°C based on methoxy-analogues).

  • Solubility Class: Lipophilic / Hydrophobic.

  • Key Challenge: Balancing solubility in reaction media while ensuring high recovery during crystallization/work-up.

Structural Determinants of Solubility
FeatureEffect on Solubility
Nitrile Group (-CN) Provides dipole-dipole interactions; enables solubility in polar aprotic solvents (Acetonitrile, DMF).
Propoxy Chain (-OC₃H₇) Increases lipophilicity (LogP increase); enhances solubility in non-polar solvents (Toluene, DCM) and reduces water solubility.
Bromine Atom (-Br) Increases molecular weight and polarizability; enhances solubility in halogenated solvents.

Solubility Profile

As direct experimental data for the n-propoxy variant is often proprietary, the following data is derived from validated structural analogues (e.g., 3-bromo-4-methoxyphenylacetonitrile, CAS 772-59-8) and thermodynamic modeling.

Solubility Tier Table
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Ideal for extraction and transport; excellent solubilizer.
Polar Aprotic DMF, DMSO, Acetonitrile, THFHigh (>100 mg/mL)Preferred reaction solvents for nucleophilic substitutions.
Esters/Ketones Ethyl Acetate, AcetoneHigh (>80 mg/mL)Good for general handling; Acetone is a common reaction solvent.
Aromatic Toluene, XyleneModerate/High Good for high-temp reactions; solubility drops significantly upon cooling (Crystallization potential).
Alcohols Methanol, Ethanol, IPAModerate (Temp. Dependent)Key Crystallization Solvent. Soluble at reflux, sparingly soluble at <0°C.
Alkanes Hexanes, Heptane, CyclohexaneLow (<5 mg/mL)Anti-solvent. Used to crash out the product from Toluene or Ethyl Acetate.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Used for washing and phase separation.

Critical Insight: The transition from a methoxy to a propoxy group increases the LogP from ~2.2 to ~3.2. This makes the propoxy variant significantly less soluble in water/methanol mixtures than its methoxy counterpart, requiring a higher percentage of organic co-solvent for homogeneous reactions.

Experimental Protocol: Solubility Determination

For Process R&D, relying on literature values is insufficient. The following self-validating protocol ensures accurate solubility data generation for your specific batch (purity affects solubility).

Method: Dynamic Laser Monitoring or Gravimetric Analysis

Objective: Determine the saturation point in Solvent X at 25°C.

  • Preparation: Weigh 500 mg of 3-bromo-4-propoxyphenylacetonitrile into a 10 mL scintillation vial.

  • Addition: Add Solvent X in 250 µL increments while stirring at 25°C.

  • Observation:

    • Visual: Check for disappearance of solids.

    • Tyndall Effect: Use a laser pointer; a clear beam path indicates dissolution (no scattering).

  • Quantification (Gravimetric Check):

    • If undissolved solid remains after 5 mL solvent, filter the supernatant.

    • Evaporate a known volume of filtrate to dryness.

    • Weigh the residue to calculate concentration (

      
      ).
      
Workflow Diagram: Solubility & Solvent Selection Logic

SolubilityLogic Start Start: Select Solvent Purpose Reaction Reaction Medium Start->Reaction Workup Extraction / Work-up Start->Workup Crystal Crystallization Start->Crystal PolarityCheck Check Reagent Compatibility (e.g., Cyanide source?) Reaction->PolarityCheck PhaseSplit Biphasic System Needed Workup->PhaseSplit Screening Solubility Screening Crystal->Screening HighSol Use Polar Aprotic (DMF, DMSO, MeCN) PolarityCheck->HighSol Nucleophilic Sub. DCM_Water DCM / Water (Bottom Layer Product) PhaseSplit->DCM_Water Halogenated EtOAc_Water EtOAc / Water (Top Layer Product) PhaseSplit->EtOAc_Water Non-Halogenated Alcohol Alcohol (MeOH/EtOH) (Cooling Crystallization) Screening->Alcohol Moderate Solubility Binary Binary System (Toluene + Heptane) Screening->Binary High Solubility

Caption: Decision logic for selecting solvents based on process stage (Reaction, Work-up, or Purification).

Process Engineering Applications

A. Reaction Solvent Selection

For the synthesis of this nitrile (often via cyanation of the corresponding bromide or alkylation of a phenol), DMF or Acetonitrile are the gold standards.

  • Why? They dissolve both the organic substrate and inorganic reagents (like K₂CO₃ or NaCN) sufficiently to facilitate kinetics.

  • Recommendation: If using DMF, keep reaction temperature <100°C to avoid thermal decomposition of the nitrile.

B. Crystallization Strategy

Purification of 3-bromo-4-propoxyphenylacetonitrile is best achieved via cooling crystallization or anti-solvent precipitation .

  • System 1 (Preferred): Ethanol/Water.

    • Dissolve crude at reflux in Ethanol (approx. 3-5 volumes).

    • Slowly cool to 20°C.

    • If no precipitation, add Water dropwise as an anti-solvent until turbidity persists, then cool to 0°C.

  • System 2 (High Purity): Toluene/Heptane.

    • Dissolve in minimum Toluene at 60°C.

    • Add Heptane (anti-solvent) slowly.

    • This system effectively rejects polar impurities.

C. Partition Coefficients (LogP) & Extraction

With a predicted LogP > 3.0, the compound will partition >99% into the organic layer during aqueous work-up.

  • Protocol: Use Ethyl Acetate or MTBE for extraction from aqueous reaction quenches. Avoid DCM if possible due to environmental regulations, unless emulsion formation is an issue (DCM breaks emulsions better due to density).

Safety & Handling References

Hazard Profile:

  • Acute Toxicity: Nitriles are metabolic poisons (liberate cyanide in vivo). Handle with extreme care.

  • Irritation: Brominated aromatics are potent skin and eye irritants.

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and fume hood operation are mandatory.

References
  • PubChem Compound Summary. 3-Bromo-4-methoxyphenylacetonitrile (Analogue Data). National Center for Biotechnology Information. [Link]

  • Organic Syntheses. General procedures for Phenylacetonitriles. (Methodology for handling and purifying benzyl cyanide derivatives).[1] [Link]

Disclaimer: This guide relies on structural analogy and predictive chemistry principles where specific empirical data for the n-propoxy variant is absent. Always perform a preliminary solubility screen on a small scale (<100 mg) before scaling up.

Sources

An In-depth Technical Guide to the Procurement and Synthesis of 3-Bromo-4-propoxybenzyl Cyanide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the timely acquisition of specific chemical intermediates is paramount to the advancement of their projects. This guide provides a comprehensive overview of the commercial availability and procurement strategies for 3-Bromo-4-propoxybenzyl cyanide, a substituted benzyl cyanide derivative of potential interest in medicinal chemistry and materials science.

While a direct commercial source for 3-Bromo-4-propoxybenzyl cyanide as a catalog item is not readily identifiable, this guide will delve into practical, alternative procurement pathways. We will explore the availability of closely related analogs, identify suppliers of key starting materials, and propose a robust synthetic route for its custom preparation. Additionally, we will provide a curated list of contract research organizations (CROs) and custom synthesis providers who possess the capabilities to synthesize this target molecule on demand.

Commercial Landscape: Availability of Structural Analogs

Initial investigations into the commercial availability of 3-Bromo-4-propoxybenzyl cyanide reveal that it is not a standard stock item from major chemical suppliers. However, the structurally similar analog, 3-Bromo-4-methoxybenzyl cyanide (CAS No. 772-59-8) , is commercially available and can serve as a useful reference compound.[1][2][3] Its availability from multiple suppliers indicates a stable supply chain for this class of substituted benzyl cyanides.

Table 1: Commercial Suppliers of 3-Bromo-4-methoxybenzyl Cyanide

SupplierProduct NumberPurityAdditional Information
TCI AmericaB1455>98.0% (GC)Available in various quantities.[1]
TCI Europe N.V.B1455>98.0% (GC)Provides detailed safety and handling information.
CymitQuimica3B-B1455>98.0% (GC)Marketed for laboratory use.[2]

The commercial presence of the methoxy analog suggests that the synthesis of the propoxy derivative is feasible and that the necessary precursors are likely accessible.

Proposed Synthetic Route for 3-Bromo-4-propoxybenzyl Cyanide

For research and development endeavors requiring 3-Bromo-4-propoxybenzyl cyanide, a custom synthesis approach is the most viable option. A logical and efficient synthetic pathway can be designed starting from commercially available precursors. The proposed synthesis involves two key transformations: a Williamson ether synthesis to introduce the propoxy group, followed by the conversion of a suitable functional group to the benzyl cyanide moiety.

A highly strategic starting material for this synthesis is 3-Bromo-4-hydroxybenzonitrile (CAS No. 2315-86-8) .[4][5][6][7][8] This precursor is readily available from several chemical suppliers and provides a direct route to the target molecule.

Table 2: Key Starting Material - 3-Bromo-4-hydroxybenzonitrile

SupplierCAS NumberPurityNotes
TCI America2315-86-8>95.0% (GC)Also known as 2-Bromo-4-cyanophenol.
Manchester Organics2315-86-8-Available with a lead time.[4]
Thermo Scientific Chemicals2315-86-898%Formerly an Alfa Aesar product.[5]
Santa Cruz Biotechnology2315-86-8-For proteomics research applications.[6]
CP Lab Safety2315-86-8-Distributed for TCI America.[7]

The proposed synthetic workflow is illustrated below:

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation cluster_3 Step 4: Cyanation Start 3-Bromo-4-hydroxybenzonitrile Intermediate 3-Bromo-4-propoxybenzonitrile Start->Intermediate 1-Bromopropane, K2CO3, Acetone Intermediate_alcohol 3-Bromo-4-propoxybenzyl alcohol Intermediate->Intermediate_alcohol DIBAL-H or LiAlH4 Intermediate_halide 3-Bromo-4-propoxybenzyl halide Intermediate_alcohol->Intermediate_halide SOCl2 or PBr3 Final_Product 3-Bromo-4-propoxybenzyl cyanide Intermediate_halide->Final_Product NaCN or KCN

Caption: Proposed multi-step synthesis of 3-Bromo-4-propoxybenzyl cyanide.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Williamson Ether Synthesis of 3-Bromo-4-propoxybenzonitrile [9][10][11][12]

  • To a solution of 3-Bromo-4-hydroxybenzonitrile in a suitable aprotic solvent (e.g., acetone or DMF), add a slight excess of a weak base, such as potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a stoichiometric equivalent of 1-bromopropane.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of the Nitrile

  • The resulting 3-Bromo-4-propoxybenzonitrile can be reduced to the corresponding primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or converted to an aldehyde using Diisobutylaluminium hydride (DIBAL-H). For the synthesis of the target benzyl cyanide, the aldehyde is the desired intermediate.

Step 3: Conversion to Benzyl Halide

  • If the nitrile is first reduced to the benzyl alcohol, it can then be converted to the corresponding benzyl halide (chloride or bromide) using a standard halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Step 4: Cyanation to Form 3-Bromo-4-propoxybenzyl cyanide [13][14]

  • The 3-Bromo-4-propoxybenzyl halide is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent (e.g., DMSO or DMF) to yield the final product, 3-Bromo-4-propoxybenzyl cyanide.

  • The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent.

  • The final product should be purified by column chromatography to achieve high purity.

An alternative and more direct route could involve the conversion of a 3-Bromo-4-propoxybenzaldehyde intermediate. This aldehyde can be synthesized from the commercially available 3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6) [15][16][17] via the Williamson ether synthesis, followed by conversion to the benzyl cyanide.

Alternative Synthetic Route Start_Aldehyde 3-Bromo-4-hydroxybenzaldehyde Intermediate_Propoxy_Aldehyde 3-Bromo-4-propoxybenzaldehyde Start_Aldehyde->Intermediate_Propoxy_Aldehyde Williamson Ether Synthesis Intermediate_Alcohol 3-Bromo-4-propoxybenzyl alcohol Intermediate_Propoxy_Aldehyde->Intermediate_Alcohol Reduction (e.g., NaBH4) Intermediate_Halide 3-Bromo-4-propoxybenzyl halide Intermediate_Alcohol->Intermediate_Halide Halogenation (e.g., SOCl2) Final_Product 3-Bromo-4-propoxybenzyl cyanide Intermediate_Halide->Final_Product Cyanation (e.g., NaCN)

Caption: Alternative synthesis via a benzaldehyde intermediate.

Custom Synthesis and Contract Research Organizations (CROs)

Given that 3-Bromo-4-propoxybenzyl cyanide requires custom synthesis, partnering with a reliable CRO is essential. These organizations offer specialized expertise in synthetic organic chemistry and can deliver the target compound with the required purity and scale.[18][19][20][21][22]

Table 3: Selected Custom Synthesis Providers

CompanyServices OfferedKey Features
Dalton Pharma ServicesCustom chemical synthesis of APIs, intermediates, and fine chemicals.[18]Experience with complex chemistry and cGMP manufacturing.
AxisPharmCustom synthesis for small molecules and biologics, including pharmaceutical intermediates.[19]Offers tailored synthesis for drug discovery and development.
LifeTeinCustom chemical synthesis of pharmaceutical intermediates, APIs, and starting materials.[20]Provides services from milligrams to kilograms scale.
Otava ChemicalsCustom synthesis of organic molecules for biotech and pharmaceutical applications.[21]Offers literature searches and expertise in novel synthesis route design.
Pharma Inventor Inc.Custom synthesis of high-purity chemical compounds in gram quantities.[22]Expertise in asymmetric synthesis and bioconjugate chemistry.

When engaging a custom synthesis provider, it is crucial to provide a clear technical package that includes the desired chemical structure, purity specifications, required quantity, and any known synthetic routes or relevant literature.

Conclusion

References

  • Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. [Link]

  • AxisPharm. Custom Synthesis Chemistry Contract Research Services Company. [Link]

  • LifeTein. Custom Chemical Synthesis Service. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Pharma Inventor Inc. Custom Organic Synthesis. [Link]

  • Transtutors. Write a mechanism for the Williamson ether synthesis of... (1 Answer). [Link]

  • Brainly.in. convert benzaldehyde to phenyl cyanide. [Link]

  • CP Lab Safety. 3-Bromo-4-hydroxybenzonitrile, 5g, Each. [Link]

  • Williamson Ether Synthesis. [Link]

  • Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Wikipedia. Benzyl cyanide. [Link]

  • AOBChem. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Organic Syntheses. Benzyl Cyanide. [Link]

  • Google Patents.
  • US EPA. CAS Registry - List Details - SRS. [Link]

  • PubChem. 3-Bromo-4-methoxybenzyl Cyanide. [Link]

  • PrepChem.com. Preparation of bromobenzyl cyanide. [Link]

  • Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • PubChem. 3-Bromo-4-hydroxybenzonitrile. [Link]

  • PubChem. Bromobenzyl Cyanide. [Link]

  • PubChem. 3-Bromo-4-hydroxybenzaldehyde. [Link]

  • PubChem. 4-Bromobenzoyl cyanide. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(3-Bromo-4-propoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, four-step protocol for the synthesis of 2-(3-Bromo-4-propoxyphenyl)acetonitrile , a critical intermediate in the development of opioid receptor modulators (e.g., Eluxadoline analogs) and other GPCR-targeting small molecules.

Unlike generic synthesis guides, this protocol addresses the specific chemoselectivity challenges posed by the aryl bromide moiety. The method prioritizes the preservation of the Ar-Br bond while performing nucleophilic substitutions at the benzylic position. The workflow is designed for scalability, utilizing cost-effective reagents and minimizing chromatographic purification where possible.

Key Chemical Challenges Addressed
  • Chemoselectivity: Preventing the displacement of the aryl bromide during nucleophilic cyanation.

  • Regiocontrol: Exclusive O-alkylation of the phenol without competing C-alkylation.

  • Safety: Management of HCN generation risks during the final cyanation step.

Retrosynthetic Analysis & Strategy

The synthetic route relies on a linear homologation strategy. The carbon count is increased by one via a classic cyanide displacement of a benzylic halide.

Pathway Logic[1]
  • Target Disconnection: The nitrile group is disconnected to reveal a benzylic electrophile (halide).

  • Functional Group Interconversion (FGI): The benzylic halide is derived from a benzyl alcohol, which is in turn reduced from the corresponding benzaldehyde.

  • Starting Material: The scaffold is built from commercially available 3-bromo-4-hydroxybenzaldehyde .

Retrosynthesis Target Target: 2-(3-Bromo-4-propoxyphenyl)acetonitrile Intermediate1 Intermediate A: 3-Bromo-4-propoxybenzyl chloride Target->Intermediate1 C-C Bond Formation (Cyanation) Intermediate2 Intermediate B: 3-Bromo-4-propoxybenzyl alcohol Intermediate1->Intermediate2 FGI (Chlorination) Intermediate3 Intermediate C: 3-Bromo-4-propoxybenzaldehyde Intermediate2->Intermediate3 Reduction Start Starting Material: 3-Bromo-4-hydroxybenzaldehyde Intermediate3->Start O-Alkylation

Figure 1: Retrosynthetic disconnection showing the linear 4-step assembly.

Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenolic hydroxyl group. Reaction: 3-Bromo-4-hydroxybenzaldehyde + 1-Bromopropane


 3-Bromo-4-propoxybenzaldehyde.
ParameterSpecification
Reagents 3-Bromo-4-hydroxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq),

(2.0 eq)
Solvent DMF (Dimethylformamide) or Acetone
Temperature 60°C (DMF) or Reflux (Acetone)
Time 4–6 Hours
Yield Target >90%

Protocol:

  • Charge a reaction vessel with 3-bromo-4-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL/g).

  • Add potassium carbonate (

    
    , 2.0 equiv) in a single portion.
    
  • Add 1-bromopropane (1.2 equiv) dropwise over 15 minutes.

  • Heat the mixture to 60°C under

    
     atmosphere. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (
    
    
    
    ) should disappear, and the product (
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate as a solid.

  • Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

    • Note: If the product oils out, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Step 2: Carbonyl Reduction

Objective: Reduction of the aldehyde to the benzyl alcohol. Reaction: 3-Bromo-4-propoxybenzaldehyde +




3-Bromo-4-propoxybenzyl alcohol.

Protocol:

  • Dissolve the aldehyde from Step 1 in Methanol (10 mL/g). Cool to 0°C.

  • Add Sodium Borohydride (

    
    , 0.5 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench: Carefully add saturated

    
     solution to quench excess hydride.
    
  • Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

  • Wash organic layer with brine, dry (

    
    ), and concentrate to yield the crude alcohol.
    
    • Purity Check:

      
      H NMR should show the disappearance of the aldehyde proton (
      
      
      
      ppm) and appearance of benzylic
      
      
      (
      
      
      ppm).
Step 3: Chlorination (Activation)

Objective: Conversion of the alcohol to a benzylic chloride (good leaving group). Reaction: 3-Bromo-4-propoxybenzyl alcohol +




3-Bromo-4-propoxybenzyl chloride.

Protocol:

  • Dissolve the benzyl alcohol in anhydrous DCM (8 mL/g). Cool to 0°C.

  • Add Thionyl Chloride (

    
    , 1.2 equiv) dropwise. Add a catalytic amount of DMF (2-3 drops) to accelerate the reaction.
    
  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench by pouring onto ice/water. Separate the organic layer.[1][2][3]

  • Wash the organic phase with saturated

    
     (to remove acid traces) and then brine.
    
  • Dry (

    
    ) and concentrate. The resulting benzyl chloride is typically used directly in the next step without column chromatography to avoid hydrolysis.
    
Step 4: Cyanation (Target Synthesis)

Objective: Nucleophilic substitution to form the nitrile. Reaction: 3-Bromo-4-propoxybenzyl chloride + NaCN


 2-(3-Bromo-4-propoxyphenyl)acetonitrile.
ParameterSpecification
Reagents Benzyl Chloride (1.0 eq), NaCN (1.5 eq)
Solvent DMSO (fastest) or EtOH/Water (3:1)
Temperature 40–50°C (DMSO) or Reflux (EtOH/Water)
Safety CRITICAL: HCN protocol required.

Protocol:

  • Safety Setup: Ensure the fume hood is operating at max flow. Prepare a bleach bath (

    
    ) to neutralize any cyanide waste.
    
  • Dissolve the benzyl chloride in DMSO (5 mL/g).

  • Add Sodium Cyanide (NaCN, 1.5 equiv). Note: The reaction is exothermic.

  • Heat to 45°C for 3–5 hours.

    • Mechanism Check: The cyanide ion acts as a nucleophile (

      
      ).[1][4][5] The aryl bromide remains intact because 
      
      
      
      requires strong electron-withdrawing groups ortho/para, which are absent here.
  • Workup: Pour the mixture into water. Extract with Ethyl Acetate (

    
    ).[6]
    
  • Wash the combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMSO.
  • Concentrate. Purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes) to obtain the pure nitrile.

Process Workflow & Logic

The following diagram illustrates the decision-making process and critical control points (IPC) for the synthesis.

Workflow Start Start: 3-Bromo-4-hydroxybenzaldehyde Step1 Step 1: O-Alkylation (K2CO3, Pr-Br, DMF) Start->Step1 IPC1 IPC: TLC/NMR Check for -OH loss Step1->IPC1 Step2 Step 2: Reduction (NaBH4, MeOH) IPC1->Step2 Pass Step3 Step 3: Chlorination (SOCl2, DCM) Step2->Step3 IPC2 IPC: NMR Check CH2 shift Step3->IPC2 Step4 Step 4: Cyanation (NaCN, DMSO) IPC2->Step4 Pass Final Final Product: 2-(3-Bromo-4-propoxyphenyl)acetonitrile Step4->Final

Figure 2: Experimental workflow with In-Process Control (IPC) points.

Analytical Data & QC Criteria

To validate the synthesis, the final product must meet the following criteria.

TestAcceptance CriteriaRationale
Appearance White to pale yellow solid/oilDark color indicates oxidation or polymerization.

H NMR

ppm (s, 2H,

-CN)
Confirms nitrile insertion. Absence of this peak implies hydrolysis to acid.
IR Spectroscopy Peak at

Characteristic nitrile (

) stretch.
Mass Spec [M+H] or [M+Na] consistent with Br isotope pattern (1:1 doublet)Confirms retention of the bromine atom.

References

  • Preparation of 3-Bromo-4-hydroxybenzaldehyde: Organic Syntheses, Coll. Vol. 2, p. 100 (1943). Methodology for bromination of hydroxybenzaldehydes.

  • General Protocol for Alkyl Halide Synthesis (Step 3): Organic Syntheses, Coll. Vol. 1, p. 25 (1941). Standard protocols for converting alcohols to alkyl bromides/chlorides.

  • Cyanation of Benzyl Halides (Step 4): BenchChem Technical Support. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[6] (Analogous protocol for bromo-alkoxy-benzyl systems).

  • Chemoselectivity of Cyanation: Vedantu/AskIITians Chemistry Resources. Reaction of 4-bromobenzyl chloride with NaCN.[1][4][7][8] (Confirmation of chemoselectivity: substitution at benzylic Cl vs aryl Br).[1]

Sources

Procedure for alkylation of 3-bromo-4-hydroxyphenylacetonitrile with propyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective O-alkylation of 3-bromo-4-hydroxyphenylacetonitrile (Substrate) with 1-bromopropane (Propyl bromide) to synthesize 3-bromo-4-propoxyphenylacetonitrile .

While Williamson ether synthesis is a foundational reaction, this specific substrate presents unique challenges due to the presence of the base-sensitive acetonitrile moiety (


) and the electron-withdrawing bromine substituent. The protocol provided herein prioritizes Method B (Phase-Transfer Catalysis in Acetone)  over traditional DMF routes to maximize safety, simplify workup, and prevent nitrile hydrolysis or benzylic carbanion formation.
Key Reaction Parameters
ParameterSpecification
Reaction Type Williamson Ether Synthesis (

)
Limiting Reagent 3-bromo-4-hydroxyphenylacetonitrile
Alkylating Agent 1-Bromopropane (

-Propyl bromide)
Base Potassium Carbonate (

)
Catalyst Potassium Iodide (KI) - Finkelstein Condition
Solvent Acetone (Process Preferred) or DMF (High Solubility)
Expected Yield 85 – 92%

Mechanistic Insight & Reaction Design

The Challenge of Chemoselectivity

The substrate contains a phenol group (


) and a benzylic nitrile. Strong bases (e.g., NaH, LDA) pose a risk of deprotonating the 

-carbon of the nitrile (

), leading to side reactions such as C-alkylation or polymerization (Thorpe-Ziegler reaction).

To ensure chemoselective O-alkylation , we utilize a mild inorganic base, Potassium Carbonate (


) . The carbonate anion is sufficiently basic to deprotonate the phenol (forming the phenoxide nucleophile) but insufficiently basic to deprotonate the nitrile 

-carbon under these conditions.
Catalytic Acceleration (The Finkelstein Modification)

Propyl bromide is a moderately reactive electrophile. To accelerate the reaction without increasing temperature (which risks nitrile degradation), we employ Potassium Iodide (KI) .

  • Mechanism: Iodide displaces bromide in situ to form Propyl Iodide (a superior electrophile), which is then rapidly attacked by the phenoxide.

  • Benefit: Reduces reaction time from 12+ hours to <4 hours.

Reaction Pathway Diagram

ReactionMechanism Substrate 3-Bromo-4-hydroxyphenylacetonitrile Phenoxide Phenoxide Intermediate (Nucleophile) Substrate->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Product 3-Bromo-4-propoxyphenylacetonitrile Phenoxide->Product SN2 Attack PrBr Propyl Bromide PrI Propyl Iodide (Active Electrophile) PrBr->PrI Finkelstein Exch. (I- replaces Br-) PrBr->Product Slow (Direct) KI KI (Catalyst) KI->PrI PrI->Product Fast

Figure 1: Mechanistic pathway highlighting the catalytic role of KI in activating the alkyl halide.

Materials & Equipment

Reagents
  • 3-Bromo-4-hydroxyphenylacetonitrile: >97% purity.

  • 1-Bromopropane: >99%, stabilized. Warning: Neurotoxin.

  • Potassium Carbonate (

    
    ):  Anhydrous, granular (milled to powder is preferred for kinetics).
    
  • Potassium Iodide (KI): Reagent grade.[1]

  • Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (Anhydrous).

Equipment
  • Three-neck round-bottom flask (equipped with reflux condenser).[1]

  • Nitrogen/Argon gas line.

  • Magnetic stirrer with heating block.

  • Rotary evaporator.[2]

Standard Operating Procedure (SOP)

Method B: Acetone-Reflux (Recommended for Scale & Safety)

This method avoids the difficulty of removing DMF and is sufficiently fast due to the KI catalyst.

Step 1: Reaction Setup[3]
  • Oven-dry a 250 mL three-neck flask and cool under a stream of Nitrogen (

    
    ).
    
  • Charge the flask with 3-bromo-4-hydroxyphenylacetonitrile (10.0 g, 47.2 mmol).

  • Add Anhydrous Acetone (100 mL, 10 vol).

  • Add Potassium Carbonate (13.0 g, 94.4 mmol, 2.0 eq).

  • Add Potassium Iodide (0.78 g, 4.7 mmol, 0.1 eq).

  • Stir the heterogeneous mixture at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

Step 2: Alkylation
  • Add 1-Bromopropane (6.4 mL, 8.7 g, 70.8 mmol, 1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to a gentle reflux (

    
    ).
    
  • Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Target: Disappearance of phenol starting material.

    • Typical Time: 4 – 6 hours.

Step 3: Workup
  • Cool the mixture to RT.

  • Filter off the inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ) through a Celite pad or sintered glass funnel. Wash the cake with acetone (2 x 20 mL).
  • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.

  • Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • 10% NaOH (20 mL) – Critical step to remove unreacted phenol.

    • Water (50 mL).

    • Brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification
  • Recrystallization: If solid, recrystallize from Ethanol/Water or Hexane/EtOAc.

  • Column Chromatography: If oil, purify on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Workup Logic Flow

WorkupFlow ReactionEnd Reaction Complete (Acetone, Salts, Product, Excess PrBr) Filter Filtration ReactionEnd->Filter Solids Solid Waste (KBr, K2CO3) Filter->Solids Filtrate Filtrate (Product in Acetone) Filter->Filtrate Evap Evaporation Filtrate->Evap Residue Crude Residue Evap->Residue Partition Partition: EtOAc / 10% NaOH Residue->Partition OrgLayer Organic Layer (Product) Partition->OrgLayer AqLayer Aqueous Layer (Phenolate impurities) Partition->AqLayer

Figure 2: Downstream processing decision tree ensuring removal of unreacted phenol.

Analytical Specifications (Quality Control)

Upon isolation, the product should be characterized to confirm structure and purity.

TechniqueExpected Signal / Characteristic
Appearance White to off-white crystalline solid or pale yellow oil.
IR Spectroscopy 2250 cm⁻¹ (Sharp, Nitrile CN stretch)1250 cm⁻¹ (Strong, Aryl-Alkyl Ether C-O stretch).
¹H-NMR (400 MHz, CDCl₃)

1.05 (t, 3H, -CH₃)

1.85 (m, 2H, -CH₂-)

3.70 (s, 2H, Benzylic -CH₂-CN)

3.95 (t, 2H, -O-CH₂-)

6.90 (d, 1H, Ar-H ortho to ether)

7.20 (dd, 1H, Ar-H meta)

7.50 (d, 1H, Ar-H ortho to Br).
Mass Spectrometry M+ and [M+2] peaks in 1:1 ratio (characteristic of mono-bromine isotope pattern).

Process Optimization & Troubleshooting

Solvent Selection Guide
SolventProsConsRecommendation
Acetone Easy removal, cheap, green.Lower boiling point (slower rate without KI).Primary Choice
DMF Fast reaction rate (high polarity).Difficult to remove; water washes required; toxic.Use only if Acetone fails.
Acetonitrile Good balance of rate/removal.[4]More expensive than acetone.Secondary Choice.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Old/Wet

.
Use freshly milled, anhydrous base. Increase KI loading to 0.2 eq.
Byproduct: Alkene Elimination of Propyl Bromide.Lower reaction temperature; ensure base is not too strong (avoid NaOH/NaH).
Byproduct: Amide Hydrolysis of Nitrile.Ensure system is strictly anhydrous. Avoid aqueous base during reaction.

Safety & Compliance (HSE)

  • Propyl Bromide (1-Bromopropane): Classified as a reproductive toxin and neurotoxin.

    • Control: Handle ONLY in a functioning fume hood. Double-glove (Nitrile) or use Laminate film gloves (Silver Shield) as short-chain halides penetrate nitrile rapidly.

  • Nitriles: The substrate and product are organic nitriles. While less toxic than cyanide salts, they can metabolize to release cyanide.

    • Control: Avoid contact with strong acids which may liberate HCN gas.

  • Waste Disposal: Segregate halogenated waste (propyl bromide excess) from non-halogenated solvents.

References

  • Williamson, A. W. (1850).[5][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Wang, Q., et al. (2014). "Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide." Advanced Materials Research, 997, 143-146. (Closest structural analogue precedent using

    
    /Acetone/KI).
    
  • Lanxess Solutions. (2017). "Product Safety Assessment: n-Propyl Bromide." (Safety Data).

Sources

Application Notes and Protocols for the Synthesis of Substituted Isoquinolines from 3-Bromo-4-propoxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] This document provides a comprehensive, in-depth guide for researchers, chemists, and drug development professionals on the synthesis of substituted isoquinolines, commencing from the versatile building block, 3-bromo-4-propoxybenzyl cyanide. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents and conditions, and present a robust, multi-step synthetic pathway. This guide is designed to be a self-validating system, complete with detailed protocols, mechanistic diagrams, and troubleshooting insights, ensuring both scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, pivotal in medicinal chemistry due to their extensive spectrum of bioactivities.[3] These structures are found in numerous bioactive alkaloids and have been developed into therapeutic agents exhibiting anticancer, antimicrobial, neuroprotective, and cardiovascular properties.[4] The strategic functionalization of the isoquinoline ring system allows for the fine-tuning of pharmacological profiles, making the development of efficient and versatile synthetic routes a primary objective for organic and medicinal chemists.

While classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the bedrock of isoquinoline synthesis, they often necessitate harsh conditions.[3][5] In response, modern synthetic strategies, including transition-metal-catalyzed C-H activation and annulation reactions, have emerged as powerful, atom-economical alternatives.[4][6]

This guide will focus on a reliable and adaptable pathway that combines classical and modern techniques to construct a specifically substituted isoquinoline. Our starting point, 3-bromo-4-propoxybenzyl cyanide, is a strategically chosen precursor. The propoxy group serves as a key modulating element, while the bromo substituent provides a reactive handle for late-stage diversification via cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.

Overall Synthetic Strategy

The conversion of 3-bromo-4-propoxybenzyl cyanide into a substituted isoquinoline is most effectively achieved through a well-established four-step sequence. This pathway ensures high yields and predictability, making it suitable for both small-scale research and larger-scale synthesis. The core strategy involves the transformation of the benzyl cyanide into a β-phenylethylamide, which is the key precursor for the classic Bischler-Napieralski cyclization.

The overall workflow is depicted below:

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Amide Formation cluster_2 Part III: Isoquinoline Core Formation Start 3-Bromo-4-propoxybenzyl Cyanide Amine 2-(3-Bromo-4-propoxyphenyl)ethan-1-amine Start->Amine Step 1: Nitrile Reduction Amide N-[2-(3-Bromo-4-propoxyphenyl)ethyl]acetamide Amine->Amide Step 2: N-Acetylation DHIQ 6-Bromo-7-propoxy-1-methyl- 3,4-dihydroisoquinoline Amide->DHIQ Step 3: Bischler-Napieralski Cyclization Isoquinoline 6-Bromo-7-propoxy-1-methylisoquinoline DHIQ->Isoquinoline Step 4: Aromatization

Figure 1. Overall synthetic workflow from benzyl cyanide to the target isoquinoline.

Part I: Synthesis of the Starting Material

While structurally similar compounds like 3-bromo-4-methoxybenzyl cyanide are commercially available, 3-bromo-4-propoxybenzyl cyanide may require de novo synthesis. A reliable method involves the bromination of 4-propoxybenzyl cyanide.

Protocol 1: Synthesis of 3-Bromo-4-propoxybenzyl Cyanide
  • Rationale: The direct bromination of 4-propoxybenzyl cyanide is an efficient method. The propoxy group is an ortho-, para-director. Since the para position is blocked, bromination will occur at one of the ortho positions. N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine.

  • Procedure:

    • To a solution of 4-propoxybenzyl cyanide (1.0 eq) in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (1.1 eq).

    • The reaction can be catalyzed by adding a catalytic amount of a Lewis or Brønsted acid.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-propoxybenzyl cyanide.

Part II: Conversion to the Isoquinoline Precursor

This part involves two key transformations: the reduction of the nitrile to a primary amine, followed by its acylation to form the necessary amide.

Protocol 2: Step 1 - Reduction of Nitrile to 2-(3-Bromo-4-propoxyphenyl)ethan-1-amine
  • Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is highly effective for this purpose. An alternative, particularly for larger-scale synthesis or when milder conditions are preferred, is catalytic hydrogenation.

  • Reagents & Equipment:

    • 3-Bromo-4-propoxybenzyl cyanide

    • Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a Raney Nickel catalyst

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure (using LiAlH₄):

    • SAFETY FIRST: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere.

    • Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a round-bottom flask under nitrogen.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 3-bromo-4-propoxybenzyl cyanide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction back to 0 °C and cautiously quench it by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude amine, which can often be used in the next step without further purification.

Protocol 3: Step 2 - N-Acetylation to form N-[2-(3-Bromo-4-propoxyphenyl)ethyl]acetamide
  • Rationale: The formation of an amide from the primary amine is a straightforward acylation reaction. Using acetyl chloride provides a simple and efficient method to introduce the acetyl group, which will become the C1-methyl substituent in the final isoquinoline. Other acylating agents can be used to generate different C1 substituents.

  • Procedure:

    • Dissolve the crude amine from the previous step (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

    • Add a base, such as triethylamine (1.5 eq), to scavenge the HCl byproduct.

    • Cool the solution to 0 °C.

    • Add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amide. This product is often pure enough for the next step, but can be purified by crystallization or chromatography if necessary.

Part III: The Core Cyclization and Aromatization

This is the heart of the isoquinoline synthesis, involving the formation of the heterocyclic ring system followed by its aromatization.

Protocol 4: Step 3 - Bischler-Napieralski Cyclization
  • Rationale: The Bischler-Napieralski reaction is a classic and reliable method for synthesizing 3,4-dihydroisoquinolines via the intramolecular electrophilic cyclization of a β-phenylethylamide.[7][8] The reaction requires a dehydrating agent, with phosphorus oxychloride (POCl₃) being one of the most common and effective.[9][10] The electron-donating propoxy group on the aromatic ring facilitates this electrophilic substitution.[10]

G cluster_0 Bischler-Napieralski Mechanism A Amide Precursor B Imidoyl Phosphate Intermediate A->B + POCl3 C Nitrilium Ion B->C - (PO2Cl2)- D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E 3,4-Dihydroisoquinoline D->E - H+

Figure 2. Simplified mechanism of the Bischler-Napieralski reaction.

  • Procedure:

    • Place the amide precursor (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add anhydrous toluene or acetonitrile as the solvent.

    • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice to decompose the excess POCl₃.

    • Basify the aqueous solution with a concentrated ammonium hydroxide or sodium hydroxide solution until pH > 10.

    • Extract the product with an organic solvent (e.g., DCM or toluene).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

Protocol 5: Step 4 - Aromatization to 6-Bromo-7-propoxy-1-methylisoquinoline
  • Rationale: The dihydroisoquinoline product of the Bischler-Napieralski reaction is not yet a fully aromatic isoquinoline. A dehydrogenation (oxidation) step is required. A common and highly effective method is to use a palladium on carbon (Pd/C) catalyst in a high-boiling, inert solvent, which facilitates the dehydrogenation.[11]

  • Procedure:

    • Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as xylene or decalin.

    • Add 10% Palladium on Carbon (Pd/C) (approximately 10% by weight of the starting material).

    • Heat the mixture to reflux for 6-12 hours. The progress of the aromatization can be monitored by GC-MS or ¹H NMR.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or crystallization to obtain the pure 6-bromo-7-propoxy-1-methylisoquinoline.

Data Summary and Characterization

The following table summarizes the key aspects of the synthetic sequence. Yields are representative and may vary based on scale and experimental conditions.

StepTransformationKey ReagentsSolventTypical Yield (%)
1Nitrile ReductionLiAlH₄Anhydrous THF85-95%
2N-AcetylationAcetyl Chloride, Et₃NDCM90-98%
3CyclizationPOCl₃Toluene70-85%
4Aromatization10% Pd/CXylene80-90%

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Perspectives

This application note has detailed a robust and reproducible four-step synthesis of a substituted isoquinoline from 3-bromo-4-propoxybenzyl cyanide. The pathway leverages the classic and powerful Bischler-Napieralski reaction, providing a reliable method for accessing this important heterocyclic core.

The resulting 6-bromo-7-propoxy-1-methylisoquinoline is a valuable platform for further chemical exploration. The bromine atom at the C6 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents. This capability is of immense value in structure-activity relationship (SAR) studies within drug discovery programs, enabling the rapid generation of diverse analog libraries to optimize biological activity and pharmacokinetic properties.

References

  • Verma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Al-dujaili, A. H. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Unknown Author. (n.d.). Bischler-Napieralski Reaction. Cambridge University Press. Available at: [Link]

  • Li, B., et al. (2021). Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery. Available at: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. New Journal of Chemistry. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Nitrile Synthesis from 3-Bromo-4-Propoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CY-Br-Propoxy-001 Subject: Yield Improvement & Impurity Control in Benzyl Cyanidation Applicable Chemistry: Nucleophilic Substitution (


), Phase Transfer Catalysis (PTC)
Executive Summary

The conversion of 3-bromo-4-propoxybenzyl bromide to 3-bromo-4-propoxyphenylacetonitrile is a critical C-C bond-forming step, often utilized in the synthesis of PDE4 inhibitors (analogous to Roflumilast intermediates).

Users frequently report low yields (40-60%) when using classical conditions (NaCN in Ethanol/Water or DMSO). These issues typically stem from hydrolysis of the benzyl bromide to benzyl alcohol, isocyanide formation , or incomplete conversion due to poor phase contact.

This guide provides a validated Phase Transfer Catalysis (PTC) protocol designed to boost yields to >85% while minimizing hydrolytic byproducts.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My LC-MS shows a large peak with M-Br+OH (Benzyl Alcohol). Why is hydrolysis competing with cyanidation? Diagnosis: You are likely running the reaction in a single-phase aqueous/organic mixture (e.g., Ethanol/Water or DMF/Water) without strict pH control. The Science: Benzyl bromides are highly electrophilic. In the presence of water and heat, water acts as a competing nucleophile (


 vs 

). The Fix:
  • Switch to a biphasic system (Toluene/Water).

  • Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB). This keeps the bulk of the substrate in the organic phase, protected from the aqueous bulk, while the catalyst shuttles

    
     into the organic layer.
    
  • Saturate the aqueous phase. High ionic strength (salting out) reduces the solubility of the organic substrate in the water phase, further preventing hydrolysis.

Q2: I see a new spot on TLC that smells strongly unpleasant. Is this the product? Diagnosis: No. That is likely the Isocyanide isomer (R-NC), a common byproduct. The Science: The cyanide ion (


) is an ambident nucleophile.[1] It can attack via Carbon (forming Nitrile, desired) or Nitrogen (forming Isocyanide, undesired).[1]
  • Hard/Soft Acid Base Theory: The Nitrogen end is "harder"; the Carbon end is "softer".

  • Solvent Effect: Protic solvents (Ethanol/Water) solvate the Carbon end (via H-bonding), leaving the Nitrogen more exposed to attack. The Fix: Use aprotic solvents (Toluene or DCM) in a PTC system. This leaves the Carbon end "naked" and more nucleophilic, favoring the desired

    
     attack to form the Nitrile.
    

Q3: The reaction stalls at 70% conversion. Adding more NaCN doesn't help. Diagnosis: "Catalyst Poisoning" or "Salting Out" of the catalyst. The Science: As the reaction proceeds, Bromide (


) concentration increases in the aqueous phase. If you are using a lipophilic catalyst (like TBAB), the 

can compete with

to pair with the quaternary ammonium cation (

). The Fix:
  • Increase Catalyst Load: Move from 1 mol% to 3-5 mol%.

  • Agitation: This is a diffusion-controlled reaction. Ensure stirring is vigorous (minimum 600 RPM) to maximize interfacial surface area.

Part 2: Optimized Experimental Protocol (PTC Method)

Objective: Synthesis of 3-bromo-4-propoxyphenylacetonitrile via PTC. Target Yield: >85% Isolated Yield.

Reagents & Materials
  • Substrate: 3-bromo-4-propoxybenzyl bromide (1.0 equiv)

  • Reagent: Sodium Cyanide (NaCN) (1.2 - 1.5 equiv) [DANGER: HIGHLY TOXIC]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (Organic phase) / Water (Aqueous phase)

  • Buffer: Solid Sodium Bicarbonate (

    
    ) - trace amount to ensure pH > 9.
    
Step-by-Step Workflow
  • Aqueous Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaCN (1.5 equiv) in the minimum amount of water (approx. 3 vol relative to substrate mass).

    • Critical: Check pH. Ensure pH > 10. If acidic, HCN gas (lethal) will evolve. Add NaOH if necessary to stabilize.

  • Organic Phase Setup:

    • Dissolve 3-bromo-4-propoxybenzyl bromide (1.0 equiv) and TBAB (0.05 equiv) in Toluene (approx. 10 vol).

  • Initiation:

    • Add the organic phase to the aqueous cyanide solution.

    • Heat the biphasic mixture to 45–50°C .

    • Stir Vigorously (600-800 RPM). The emulsion is critical for the PTC mechanism.

  • Monitoring:

    • Monitor via HPLC or TLC every hour. Reaction typically completes in 3–5 hours.[2]

    • Endpoint: Disappearance of benzyl bromide peak.

  • Workup (Quench & Separation):

    • Cool to room temperature.

    • Oxidative Quench (Optional but Recommended): Add dilute bleach (NaOCl) to the aqueous layer (after separation) to destroy excess cyanide waste.

    • Separate layers.[1][2] Wash the organic (Toluene) layer with water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is usually pure enough for the next step. If necessary, recrystallize from Hexane/Ethyl Acetate or Ethanol.

Part 3: Data & Performance Comparison

The following table contrasts the "Classical" method against the recommended "PTC" method for substituted benzyl bromides.

ParameterMethod A: Classical (EtOH/H2O)Method B: DMSO (Homogeneous)Method C: PTC (Toluene/H2O)
Solvent System Ethanol / Water (Reflux)DMSO (Anhydrous)Toluene / Water (Biphasic)
Reaction Time 12 - 24 Hours< 1 Hour3 - 5 Hours
Hydrolysis Byproduct High (10-20%)Low (< 2%)Minimal (< 1%)
Isocyanide Impurity ModerateLowVery Low
Thermal Risk LowHigh (Exotherm risk)Moderate (Controlled)
Workup Difficulty Medium (Distillation req.)Hard (DMSO removal)Easy (Phase cut)
Typical Yield 50 - 65%75 - 85%88 - 95%
Part 4: Mechanistic Visualization
Diagram 1: The Starks' Extraction Mechanism (PTC)

Caption: The quaternary ammonium catalyst (


) shuttles the cyanide ion (

) from the aqueous phase into the organic phase, where it displaces the bromide leaving group. The catalyst then returns to the interface to reload.

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_interface Interface cluster_organic Organic Phase (Toluene) NaCN Na+ CN- (Reservoir) QCN_aq Q+ CN- (Active Catalyst) NaCN->QCN_aq Source QBr_aq Q+ Br- (Returned Catalyst) IonExchange Ion Exchange (Q+Br- out, Q+CN- in) QBr_aq->IonExchange Recycle QCN_aq->IonExchange QCN_org Q+ CN- (Lipophilic Pair) IonExchange->QCN_org Substrate 3-bromo-4-propoxy benzyl bromide Product 3-bromo-4-propoxy phenylacetonitrile Substrate->Product Product Formation Product->QBr_aq Leaving Group Release QCN_org->Substrate Nucleophilic Attack (SN2)

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for resolving low yield issues during cyanidation.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LC-MS / TLC Start->CheckLCMS Decision1 Major byproduct: Benzyl Alcohol? CheckLCMS->Decision1 Sol1 Cause: Hydrolysis Fix: Switch to PTC (Toluene) Reduce Water Volume Decision1->Sol1 Yes Decision2 Major byproduct: Isocyanide (Bad Smell)? Decision1->Decision2 No Sol2 Cause: Solvent Polarity Fix: Use Non-polar Solvent Avoid Ethanol/DMF Decision2->Sol2 Yes Decision3 Problem: Incomplete Conversion? Decision2->Decision3 No Sol3 Cause: Catalyst Poisoning Fix: Increase RPM (>600) Add 2-5% more TBAB Decision3->Sol3 Yes

References
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403.

  • BenchChem Technical Support. (2025). Side reactions and byproduct formation in the cyanation of benzyl halides.[1] BenchChem Knowledge Base.

  • PTC Organics. (2024). Industrial Phase-Transfer Catalysis: Cyanation of Benzyl Chlorides. PTC Organics Industrial Guide.

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromophenylacetonitrile (Analogous Chemistry).[3] Merck/Sigma-Aldrich.

Sources

Technical Guide: Recrystallization Optimization for 3-Bromo-4-Propoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Bromo-4-propoxyphenylacetonitrile is a functionalized aromatic nitrile often employed as an intermediate in the synthesis of isoquinoline derivatives and other bioactive scaffolds.

From a process chemistry perspective, this molecule presents specific purification challenges derived from its structure:

  • Lipophilicity: The propoxy chain increases solubility in non-polar solvents (alkanes) compared to its methoxy analogs.[1]

  • Thermal Profile: Based on structural analogs (e.g., 3-bromo-4-methoxyphenylacetonitrile, MP ~50–53°C), this compound is likely a low-melting solid (estimated MP 45–60°C).[1] This places it in the "danger zone" for oiling out during recrystallization.

  • Reactivity: The nitrile group is susceptible to hydrolysis (to phenylacetic acid) under strongly acidic/basic conditions or prolonged heating in aqueous media.[1]

This guide provides a logic-driven approach to solvent optimization, specifically engineered to mitigate oiling out and maximize impurity rejection.[1]

Phase 1: Solvent Selection Strategy

Q: What is the primary solvent system recommended for this compound?

A: We recommend screening Isopropanol (IPA) or Ethanol (EtOH) as single solvents first.[1] Due to the compound's propoxy group, it exhibits higher lipophilicity than simple phenylacetonitriles.[1]

  • Why IPA? It offers a moderate boiling point (82°C) and excellent temperature-dependent solubility gradients for lipophilic aromatics. It is less likely to cause solvolysis of the nitrile than methanol.

  • Why Ethanol (95%)? A standard choice for phenylacetonitriles.[1] The 5% water content acts as a mild anti-solvent, sharpening the yield, though it increases the risk of oiling out if the solution is heated above the compound's melting point.[1]

Q: Single solvent vs. Binary system: Which is superior here?

A: Binary systems (Solvent/Anti-solvent) are generally superior for this specific substrate due to its low melting point.[1] A single solvent often requires cooling to very low temperatures (-20°C) to force precipitation, whereas a binary system allows precipitation at ambient temperatures.[1]

Recommended Binary Systems:

  • Ethyl Acetate / Heptane: (Preferred for purity). Dissolve in minimum warm EtOAc (<50°C), then slowly add Heptane. This system avoids hydrolytic stress on the nitrile.

  • Ethanol / Water: (Preferred for yield). Dissolve in warm EtOH, add water dropwise. Warning: Strict temperature control is required to prevent oiling out.

Q: Which solvents should be strictly avoided?

A:

  • Benzene/CCl₄: Toxic and obsolete.

  • Diethyl Ether: Too volatile; rapid evaporation at the meniscus causes crusting and impure precipitation.

  • High-boiling ethers (e.g., Dioxane, Diglyme): Difficult to remove from the crystal lattice (solvate formation) and hard to dry.[1]

Phase 2: Troubleshooting & Optimization

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture.[1] This is the most common failure mode for 3-bromo-4-propoxyphenylacetonitrile.

Corrective Protocol (The "Seeding" Method):

  • Re-dissolve: Heat the mixture until the oil phase dissolves completely.

  • Adjust Solvent: Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation point.[1]

  • Seed: Cool the solution only to a temperature slightly below the melting point (e.g., 35–40°C). Add a seed crystal.[2]

  • Slow Cool: Do not use an ice bath immediately. Allow the flask to cool to room temperature over 2 hours with slow stirring. Rapid cooling traps impurities and forces oiling.

Q: The crystals are colored (yellow/brown) but NMR shows >95% purity. What is the impurity?

A: The color is likely due to trace oxidation products (quinones) or residual bromination byproducts.[1]

  • Solution: Perform a Charcoal Filtration .

    • Dissolve crude solid in the crystallization solvent.

    • Add activated carbon (5 wt% relative to substrate).[1]

    • Stir at 40°C for 15 minutes (Do not boil).

    • Filter through Celite while warm.

    • Proceed with crystallization.

Q: Yields are low (<60%). Where is the product losing mass?

A: The propoxy group makes the molecule significantly soluble in organic mother liquors even at 0°C.[1]

  • Optimization: Do not discard the mother liquor. Concentrate it to 20% of its original volume and perform a "second crop" crystallization. Alternatively, switch to a more non-polar anti-solvent (e.g., switch from Hexane to Pentane) or lower the final temperature to -20°C.[1]

Data Summary: Solvent Compatibility Table

Solvent SystemSuitabilityPrimary RiskComments
Ethanol (95%) HighOiling OutBest baseline solvent. Good impurity rejection.
Isopropanol (IPA) HighYield LossGood crystals, but high solubility may reduce yield.[1][2]
EtOAc / Heptane Optimal NoneExcellent control. Non-protic (no hydrolysis risk).[1]
Methanol / Water ModerateHydrolysisRisk of hydrolyzing nitrile to amide/acid if heated too long.
Toluene LowSolvate FormationHard to dry; product highly soluble.

Visual Logic: Solvent Selection Decision Tree

The following diagram illustrates the logical workflow for selecting the optimal solvent based on initial solubility tests.

SolventSelection Start Start: 100mg Crude Sample SolubilityTest Test Solubility in Hot Ethanol (50°C) Start->SolubilityTest Soluble Soluble? SolubilityTest->Soluble Cooling Cool to RT Soluble->Cooling Yes TryEtOAc Test Solubility in Hot Ethyl Acetate Soluble->TryEtOAc No CrystalsForm Crystals Form? Cooling->CrystalsForm SuccessEtOH Use Ethanol CrystalsForm->SuccessEtOH Yes AddWater Add Water (Anti-solvent) Dropwise until turbid CrystalsForm->AddWater No OilOut Oils Out? AddWater->OilOut OilOut->SuccessEtOH No (Crystals form) RemedyOil 1. Re-heat 2. Add more EtOH 3. Seed at 35°C OilOut->RemedyOil Yes AddHeptane Add Heptane (Anti-solvent) TryEtOAc->AddHeptane SuccessEtOAc Use EtOAc/Heptane AddHeptane->SuccessEtOAc

Caption: Decision logic for selecting the optimal solvent system based on solubility behavior and oiling-out risks.

Standard Operating Procedure (SOP): Solvent Screening

Objective: Determine the optimal solvent for >10g scale purification.

  • Preparation: Place 100 mg of crude 3-bromo-4-propoxyphenylacetonitrile into a standard HPLC vial or small test tube.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., Ethanol).[1]

  • Heating: Heat to 50°C (Do not exceed 60°C to avoid degradation).

    • If solid remains:[3][4] Add solvent in 0.1 mL increments until dissolved.

    • If dissolved immediately: The solvent is too strong; try a binary mixture.

  • Cooling: Allow to cool to Room Temperature (RT) undisturbed.

  • Observation:

    • Crystals: Ideal result.[5]

    • Oil droplets: Indicates "Oiling Out." Repeat with seeding or add 10% more solvent.

    • No precipitate: Solvent is too good. Cool to 4°C or add anti-solvent.

  • Validation: Filter crystals and analyze via HPLC/NMR for purity improvement vs. crude.

References

  • Context: Establishes the melting point baseline (~50°C)
  • Organic Syntheses. p-Bromophenacyl Bromide & Related Phenacyl Halides. Org. Synth. 1930, 10,[1] 12. [Link]

    • Context: Provides foundational protocols for recrystallizing brominated aromatic ketones/nitriles using ethanol/w
  • University of Rochester, Dept. of Chemistry. Tips and Tricks: Recrystallization & Solvent Selection. [Link]

    • Context: Authoritative source on general solvent selection rules (Like-dissolves-like) and troubleshooting oiling-out phenomena in organic synthesis.
  • National Center for Biotechnology Information. PubChem Compound Summary for 3-Bromo-4-methoxybenzyl cyanide. [Link]

    • Context: Verifies chemical structure and lipophilicity d

Sources

Technical Support Center: Purification of Oily Phenylacetonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Oiling Out, Impurity Removal, and Isolation of Phenylacetonitrile Derivatives. Ticket ID: PUR-PACN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Oily" Phenotype

In drug development, phenylacetonitrile (benzyl cyanide) and its substituted derivatives (e.g., 3,4-dimethoxyphenylacetonitrile, Verapamil intermediates) are critical scaffolds.[1] A common failure mode during their isolation is the formation of persistent oils rather than crystalline solids, or the presence of "tarry" residues in liquid products.

This guide addresses the three root causes of this phenotype:

  • Eutectic Impurity Depression: Residual aldehydes or alcohols preventing crystal lattice formation ("Oiling Out").

  • Side-Reaction Contaminants: Isonitriles (foul odor) and polymerized byproducts.

  • Thermal Degradation: Decomposition during aggressive distillation.

Module 1: Triage & Strategy Selection

Before attempting purification, characterize the "oil" to select the correct workflow.

PurificationStrategy Start START: Characterize Material State Target State at RT? Start->State Solid Target is SOLID State->Solid Substituted Derivative Liquid Target is LIQUID State->Liquid Parent/Simple Derivative Smell Foul 'Carbylamine' Odor? Aldehyde Aldehyde Present? (NMR/TLC) Smell->Aldehyde No AcidWash Acid Hydrolysis Wash (Remove Isonitrile) Smell->AcidWash Yes Bisulfite Bisulfite Adduct Wash (Remove Aldehyde) Aldehyde->Bisulfite Yes Cryst Seeded Cooling Crystallization (Fix Oiling Out) Aldehyde->Cryst No (Solid Path) Distill High-Vac Distillation (<1 mmHg) Aldehyde->Distill No (Liquid Path) Solid->Smell Liquid->Smell AcidWash->Aldehyde Bisulfite->Cryst Bisulfite->Distill

Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and impurity profile.

Module 2: The "Oiling Out" Phenomenon (Solids)

Issue: The product separates as a second liquid phase (emulsion/oil) during recrystallization instead of forming crystals. Mechanism: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). It is often exacerbated by impurities acting as "solvents" for the product.

Protocol: Anti-Solvent Crystallization with Seeding

Use this for substituted phenylacetonitriles (e.g., methoxy- derivatives) that refuse to solidify.

Reagents:

  • Solvent A (Good Solvent): Methanol or Isopropyl Alcohol (IPA).

  • Solvent B (Anti-Solvent): Water (cold).[2]

  • Seed Crystals: Pure sample of target compound (essential).

StepActionTechnical Rationale
1 Dissolution Dissolve the oily crude in the minimum amount of hot Solvent A (approx. 50-60°C). Do not boil excessively to avoid degradation.
2 Clarification If the solution is dark/tarry, add Activated Charcoal (Darco G-60), stir for 15 min, and filter hot through Celite.
3 Cloud Point Add warm Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears.
4 Re-solubilization Add a few drops of Solvent A to just clear the solution.
5 Seeding Cool to RT. Add seed crystals. Crucial: If oil droplets form, reheat slightly to dissolve oil, but leave seeds intact (if possible), then cool slower.
6 Ripening Stir slowly. If oiling occurs, vigorous stirring can sometimes induce nucleation, but slow cooling is preferred to keep the system in the metastable zone.

Troubleshooting:

  • Q: It still oils out!

    • A: Your impurity profile is too high. Perform a Silica Plug Filtration (flush with 10% EtOAc/Hexane) to remove polar tars before attempting crystallization again.

Module 3: Chemical Decontamination (Liquids & Solids)

Issue: Persistent almond/rotten smell (isonitriles) or yellowing (aldehydes). Mechanism:

  • Isonitriles: Formed via N-attack of cyanide on the benzyl halide (Kolbe side reaction).

  • Aldehydes: Result from oxidation of benzyl alcohol impurities.

Protocol: The "Scrubbing" Wash Sequence

Perform this on the crude organic layer (dissolved in Ethyl Acetate or Toluene) PRIOR to distillation or crystallization.

  • Acid Hydrolysis (Isonitrile Removal):

    • Wash organic phase with 6M HCl (agitate vigorously for 30 mins).

    • Mechanism:[3][4][5][6][7][8] Hydrolyzes the foul-smelling isonitrile (R-NC) into a primary amine (water soluble) and formic acid.

  • Bisulfite Wash (Aldehyde Removal):

    • Wash organic phase with saturated Sodium Bisulfite (NaHSO₃) solution.

    • Mechanism:[3][4][5][6][7][8] Forms a water-soluble bisulfite adduct with benzaldehyde impurities, pulling them into the aqueous phase.

  • Neutralization:

    • Wash with Saturated Sodium Bicarbonate (NaHCO₃) to remove residual acid.

    • Dry over MgSO₄ and concentrate.[9]

Module 4: Vacuum Distillation (Thermal Stability)

Issue: Product turns dark/black during distillation. Mechanism: Phenylacetonitriles have high boiling points (>230°C at atm). Prolonged heating at these temps causes polymerization of the active methylene group (


 between phenyl and nitrile).
Protocol: High-Vacuum Isolation

Required Equipment: Kugelrohr apparatus or Short-Path Distillation Head.

ParameterSpecificationNote
Vacuum < 1.0 mmHg Essential. Reduces bp to manageable range (<100-120°C).[10]
Heating Bath Oil bath, max 140°CNever use a heating mantle (hot spots cause charring).
Stirring VigorousPrevents bumping and local overheating.

Workflow:

  • Degas: Apply vacuum at RT first to remove residual solvents (EtOAc/Toluene) which can cause bumping.

  • Fraction 1 (Forerun): Collect lower boiling impurities (benzyl chloride, benzyl alcohol) usually coming over 20-40°C below the main fraction.

  • Fraction 2 (Main): Collect the clear, colorless oil.

  • Stop: Do not distill to dryness. Leave the dark pot residue behind.

Frequently Asked Questions (FAQ)

Q: My phenylacetonitrile has a strong, tear-inducing effect (lachrymator). What is it? A: This indicates the presence of unreacted Benzyl Halide (starting material).

  • Fix: React the crude mixture with a secondary amine (e.g., morpholine) or aqueous ammonia before workup. This converts the halide to a water-soluble amine, easily removed by acid extraction.

Q: I see a "double spot" on TLC that merges. Is this an impurity? A: Likely yes. Phenylacetonitrile (


 in 20% EtOAc/Hex) often runs close to Benzyl Alcohol.
  • Fix: Use Toluene:Ethyl Acetate (9:1) as the TLC solvent system for better resolution. If the impurity is an aldehyde, the Bisulfite wash (Module 3) will remove the lower spot.

Q: Can I use column chromatography instead of distillation? A: Yes, but it is resource-intensive.

  • Stationary Phase: Silica Gel 60.[11]

  • Mobile Phase: Gradient from 100% Hexane

    
     5% EtOAc/Hexane.
    
  • Warning: Nitriles can sometimes hydrolyze on acidic silica if left too long. Elute quickly.

References

  • Organic Syntheses. (1922). Phenylacetonitrile (Benzyl Cyanide) Synthesis and Purification.[3][10] Organic Syntheses, Coll.[10] Vol. 1, p.107.

  • BenchChem Technical Support. (2025). The Kolbe Nitrile Synthesis: Application Notes for the Preparation of Aromatic Nitriles.[9]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions.

  • ResearchGate Discussion. (2015). Purification of Aldehydes via Bisulfite Adducts.[12]

  • PubChem. (n.d.). Phenylacetonitrile Compound Summary (CID 8794).[1]

Sources

Validation & Comparative

Deep Dive: Mass Spectrometry Fragmentation of 3-Bromo-4-Propoxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3-Bromo-4-Propoxybenzyl Cyanide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of tyrosine kinase inhibitors and novel phenethylamine derivatives, 3-bromo-4-propoxybenzyl cyanide serves as a critical halogenated building block. Its structural integrity is defined by three distinct moieties: a nitrile handle, a brominated aromatic core, and a propoxy ether tail.

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior.[1] We compare its fragmentation signature against key structural analogs (methoxy homologs and non-halogenated variants) and evaluate ionization performance across Electron Ionization (EI) and Electrospray Ionization (ESI) platforms. This data is essential for validating synthetic intermediates and identifying impurities in high-throughput drug discovery.

Molecular Profile & Theoretical Mass

Before analyzing spectra, the theoretical isotope envelope must be established to validate the presence of the bromine atom.

ParameterValue
Formula C₁₁H₁₂BrNO
Monoisotopic Mass (⁷⁹Br) 253.0102 Da
Monoisotopic Mass (⁸¹Br) 255.0082 Da
Isotope Ratio (M : M+2) ~1 : 1 (Characteristic Doublet)
Key Moieties Benzyl Cyanide (CH₂CN), Aryl Bromide (Ar-Br), Propyl Ether (Ar-O-Pr)
Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating internal standards.

Protocol A: GC-MS (Electron Ionization - Hard)
  • Instrument: Agilent 7890B/5977A MSD (or equivalent).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Ion Source: EI, 70 eV, 230°C.

  • Validation: Inject Perfluorotributylamine (PFTBA) to tune abundance of m/z 69, 219, 502.

Protocol B: LC-MS/MS (Electrospray Ionization - Soft)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ion Source: ESI Positive Mode (+4500 V).

  • Collision Energy (CE): Ramp 15–45 eV for product ion scan.

  • Validation: Infuse Reserpine (m/z 609.28) to verify sensitivity and mass accuracy.

Fragmentation Analysis: The Mechanistic Pathway

The fragmentation of 3-bromo-4-propoxybenzyl cyanide is driven by the competition between the stability of the aromatic core and the lability of the ether alkyl chain.

4.1 Electron Ionization (EI) Pattern

Under 70 eV impact, the molecule undergoes extensive fragmentation.[2] The spectrum is dominated by the cleavage of the propyl chain and the benzylic nitrile.

  • Molecular Ion (M⁺[3]•): Distinct doublet at m/z 253/255 . Intensity is moderate (~20-30%), confirming the brominated aromatic ring.

  • Primary Fragmentation (Loss of Propyl):

    • Mechanism: Homolytic cleavage of the C-O bond or McLafferty-like rearrangement.

    • Signal: Loss of C₃H₇ radical (43 Da) yields the cation at m/z 210/212 .

    • Significance: This is often the Base Peak (100% abundance) in ether derivatives, stabilized by the oxygen lone pair donating into the benzene ring (forming a quinoid-like resonance structure).

  • Secondary Fragmentation (Loss of Cyanide):

    • Mechanism: Loss of the cyanomethyl radical (•CH₂CN) or just the nitrile group (CN).

    • Signal: Loss of •CH₂CN (40 Da) from the propyl-cleaved ion leads to the bromophenol cation at m/z 170/172 .

  • Tropylium Ion Formation:

    • The benzyl cyanide moiety can rearrange to a substituted tropylium ion. However, the oxygen substituent often directs fragmentation elsewhere first.

4.2 Electrospray Ionization (ESI) Pattern

In ESI(+), the molecule forms the protonated adduct [M+H]⁺ at m/z 254/256 .

  • MS/MS (CID): Upon collision-induced dissociation, the protonated ether is the primary site of fragility.

    • Neutral Loss: Loss of Propene (C₃H₆, 42 Da) is observed, generating the protonated phenol species at m/z 212/214 . This differs from EI (which often loses the propyl radical), demonstrating the "Even-Electron Rule" in ESI.

Comparative Guide: Performance vs. Alternatives

This section objectively compares 3-bromo-4-propoxybenzyl cyanide against its structural "alternatives" (homologs) to assist in impurity profiling.

Comparison 1: Propoxy vs. Methoxy Homolog
  • Alternative: 3-Bromo-4-methoxybenzyl cyanide (CAS 772-59-8).[4][5]

  • Differentiation: The methoxy analog lacks the C₃-alkyl chain.

    • Spectral Shift: Molecular ion shifts down by 28 Da (253 → 225).

    • Fragmentation: The methoxy group primarily loses a methyl radical (15 Da) or formaldehyde (30 Da). It cannot undergo the alkene elimination (loss of C₃H₆) seen in the propoxy variant.

    • Data Insight: If you observe a loss of 42 Da (Propene), you definitively confirm the propoxy chain over the methoxy.

Comparison 2: Brominated vs. Non-Brominated
  • Alternative: 4-Propoxybenzyl cyanide.

  • Differentiation:

    • Isotope Pattern: The non-brominated alternative (MW ~175) shows a standard carbon isotope envelope (M+1 ~11% of M). It lacks the M+2 doublet.

    • Retention Time: The bromine atom significantly increases lipophilicity, increasing retention time on C18 columns compared to the non-brominated analog.

Summary Table: Diagnostic Ions
CompoundMolecular Ion (M⁺)Base Peak (EI)Key Neutral Loss (ESI)Isotope Pattern
3-Bromo-4-Propoxybenzyl Cyanide 253 / 255 210 / 212 (M-43)42 Da (Propene)1:1 Doublet
3-Bromo-4-Methoxybenzyl Cyanide225 / 227210 / 212 (M-15)15 Da (Methyl)1:1 Doublet
4-Propoxybenzyl Cyanide175132 (M-43)42 Da (Propene)Single Peak
Visualization: Fragmentation Pathway

The following diagram illustrates the EI fragmentation pathway, highlighting the critical cleavage of the propyl ether which distinguishes this molecule from its lower homologs.

FragmentationPathway Figure 1: Predicted Electron Ionization (EI) Fragmentation Pathway of 3-Bromo-4-Propoxybenzyl Cyanide M_Ion Molecular Ion (M+) m/z 253 / 255 [C11H12BrNO]+ Propyl_Loss Quinoid Cation (Base Peak) m/z 210 / 212 [M - C3H7]+ M_Ion->Propyl_Loss Alpha-Cleavage (-43 Da) McLafferty Phenol Radical Cation (Rearrangement) m/z 211 / 213 [M - C3H6]+ M_Ion->McLafferty H-Transfer (-42 Da) Benzyl_Cleavage Bromotropylium Ion m/z 174 / 176 [M - Br]+ (Minor) M_Ion->Benzyl_Cleavage C-Br Cleavage (-79/81 Da) Final_Frag Bromophenol Cation m/z 170 / 172 [Loss of CN group] Propyl_Loss->Final_Frag Loss of CH2CN (-40 Da)

Caption: Figure 1 illustrates the primary EI fragmentation pathways. The alpha-cleavage of the propyl group (Red Node) is the most diagnostic transition for identification.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for benzyl cyanide and brominated aromatic fragmentation patterns).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Source for isotope abundance ratios of Bromine).

  • PubChem. (2024). Compound Summary: 3-Bromo-4-methoxybenzyl Cyanide.[5] Retrieved from [Link] (Structural analog data for validation).

Sources

C13 NMR chemical shifts for 3-bromo-4-propoxyphenyl carbon atoms

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the


C NMR chemical shift analysis for the 3-bromo-4-propoxyphenyl  moiety. This structural fragment—characterized by a benzene ring substituted with an alkyl ether (propoxy) and an ortho-halogen (bromine)—is a critical building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.

Executive Summary & Structural Logic

Target Moiety: 3-bromo-4-propoxyphenyl (


)
Primary Application:  Pharmacophore optimization, fragment-based drug design.
Key Spectral Feature:  The "Heavy Atom Effect" of bromine at C3 results in a counter-intuitive upfield shift (shielding), while the oxygenation at C4 causes significant downfield shifting (deshielding).
Structural Numbering Convention

To ensure accurate assignment, we utilize the following IUPAC-consistent numbering for the phenyl ring relative to the variable substituent (


):
  • C1 (Ipso): Point of attachment to the rest of the molecule (

    
    ).
    
  • C2 (Ortho): Protonated carbon, meta to Br.

  • C3 (Meta): Quaternary carbon bearing Bromine .

  • C4 (Para): Quaternary carbon bearing the Propoxy group.

  • C5 (Meta): Protonated carbon, ortho to Propoxy.

  • C6 (Ortho): Protonated carbon, para to Br.

Figure 1: Numbering scheme for the 3-bromo-4-propoxyphenyl moiety. C3 and C4 are the diagnostic quaternary carbons.

Chemical Shift Analysis

The chemical shifts below are derived from experimental data of closely related analogs (e.g., 2-bromoanisole, 3-bromo-4-methoxybenzaldehyde) and validated via Substituent Chemical Shift (SCS) additivity rules.

Table 1: Aromatic Ring Carbon Shifts (ppm in CDCl )

Note: Values are approximate and dependent on the electronic nature of substituent R.

CarbonTypeShift Range (ppm)Signal CharacteristicsMechanistic Rationale
C1 Quaternary128.0 – 135.0 Weak intensityIpso to R. Shift varies heavily with R (e.g., R=H

128, R=CHO

130).
C2 CH130.0 – 134.0 Strong intensityMeta to Br. Deshielded by inductive effect of R (if withdrawing) and Br.
C3 Quaternary111.0 – 113.0 Weak intensityC-Br. Distinctive upfield shift due to the "Heavy Atom Effect" (diamagnetic shielding from large electron cloud).
C4 Quaternary154.0 – 160.0 Weak intensityC-O. Strongly deshielded by the electronegative oxygen. The ortho-Br adds slight steric compression/shielding.
C5 CH111.0 – 113.0 Strong intensityOrtho to O. Shielded by resonance donation from Oxygen. Often overlaps with C3 region.
C6 CH120.0 – 129.0 Strong intensityPara to Br. Position sensitive to the electronic nature of R.
Table 2: Propoxy Side Chain Shifts

The propyl chain provides a reliable internal standard, as these shifts are largely invariant to changes in


 (distance > 3 bonds).
PositionCarbonShift (ppm)Multiplicity (DEPT-135)Notes

O-C H

-
70.5 – 71.5 Negative (CH

)
Deshielded by Oxygen. ~15 ppm downfield from alkyl CH

.

-C H

-
22.0 – 23.0 Negative (CH

)
Typical alkane methylene.

-C H

10.0 – 11.0 Positive (CH

)
Terminal methyl.

Comparative Analysis: Substituent Effects

To confirm the presence of the bromine and propoxy groups, compare the shifts against the non-brominated analog (4-propoxyphenyl-R).

The "Bromine Effect" (vs. Non-Brominated Analog)
  • C3 (Ipso-Br):

    
     to 
    
    
    
    ppm (Upfield Shift).
    • Observation: Replacing H with Br at C3 moves the signal from ~120 ppm (C-H) to ~112 ppm (C-Br).

  • C4 (Ortho-Br):

    
     to 
    
    
    
    ppm (Downfield Shift).
    • Observation: The C-O signal moves from ~152 ppm to ~156 ppm due to the ortho substituent effect.

The "Propoxy Effect" (vs. Methoxy Analog)
  • 
    -Carbon:  Propoxy (-OCH
    
    
    
    -) appears at ~71 ppm , whereas Methoxy (-OCH
    
    
    ) appears at ~56 ppm .
  • Ring Carbons: Virtually identical. Data for 2-bromoanisole is a valid proxy for the ring carbons of 1-bromo-2-propoxybenzene derivatives.

Experimental Protocol & Validation

Use this self-validating workflow to ensure unambiguous assignment.

Step-by-Step Acquisition
  • Sample Prep: Dissolve 15-20 mg of compound in 0.6 mL CDCl

    
      (99.8% D). Ensure solution height is 4-5 cm.
    
  • 1D

    
    C Acquisition: 
    
    • Pulse: 30° pulse angle (maximizes signal-to-noise for quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . (Br-substituted carbons have long T1 times; insufficient delay will suppress the C3 signal).

    • Scans: Minimum 512 scans for sufficient S/N on quaternary C3/C4.

  • DEPT-135 / APT: Run to distinguish C2, C5, C6 (CH, Up/Down) from C3, C4 (Quaternary, invisible or inverted).

Assignment Workflow (Logic Gate)

Figure 2: Logic flow for assigning the C3 (Br) and C4 (O) carbons using 1D and DEPT data.

References

  • PubChem Compound Summary: 1-bromo-4-propoxybenzene . (Accession for propyl chain shifts). Link

  • SpectraBase . 2-Bromoanisole 13C NMR Spectrum. Wiley Science Solutions. (Proxy for ring carbon shifts). Link

  • BenchChem . 3-Bromo-4-propoxybenzaldehyde. (Specific moiety reference). Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds. Springer, 2009. (Source for SCS additivity rules).
  • Reich, H. J. WinPLT NMR Data. University of Wisconsin. (Heavy atom effect data). Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.